molecular formula C18H18BrN3O3 B3442257 3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE

3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE

Cat. No.: B3442257
M. Wt: 404.3 g/mol
InChI Key: RMKBZEQTCJMRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a bromofuran moiety with a triazoloisoquinoline core, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE typically involves multi-step organic reactions. One common approach starts with the preparation of the bromofuran derivative, followed by the formation of the triazoloisoquinoline core through cyclization reactions. Key reagents and conditions include the use of brominating agents, such as N-bromosuccinimide (NBS), and cyclization catalysts like trifluoroacetic acid (TFA) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include brominating agents for halogenation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .

Scientific Research Applications

3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE has several scientific research applications:

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-8,9-dimethoxy-5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-18(2)9-10-7-13(23-3)14(24-4)8-11(10)16-20-21-17(22(16)18)12-5-6-15(19)25-12/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKBZEQTCJMRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C4=CC=C(O4)Br)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE
Reactant of Route 2
Reactant of Route 2
3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE
Reactant of Route 3
Reactant of Route 3
3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE
Reactant of Route 4
3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE
Reactant of Route 5
3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE
Reactant of Route 6
3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.